molecular formula C31H35N5O4 B12287043 4-Hydroxy Valsartan Benzyl Ester

4-Hydroxy Valsartan Benzyl Ester

Cat. No.: B12287043
M. Wt: 541.6 g/mol
InChI Key: SBTQJNOSFHANBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, involves multiple steps, including the esterification of valsartan with benzyl alcohol and subsequent hydroxylation. The reaction conditions typically require the use of catalysts and solvents such as dimethylformamide and dimethyl sulfoxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is stored at 4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the angiotensin II receptor, which plays a crucial role in regulating blood pressure. By blocking this receptor, the compound helps in reducing blood pressure and improving cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

    Valsartan: A widely used antihypertensive drug that shares a similar structure but lacks the hydroxyl and benzyl ester groups.

    Losartan: Another angiotensin II receptor antagonist with a different chemical structure but similar therapeutic effects.

    Irbesartan: Similar to valsartan and losartan, used in the treatment of hypertension and heart failure.

Uniqueness

4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, is unique due to its hydroxyl and benzyl ester groups, which enhance its solubility and reactivity. These structural modifications also contribute to its distinct pharmacological properties and potential therapeutic applications .

Biological Activity

4-Hydroxy Valsartan Benzyl Ester is a derivative of Valsartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. This compound has garnered attention due to its potential biological activities, which may extend beyond those of its parent compound. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a hydroxyl group at the fourth position of the valsartan molecule. The general formula for this compound is C31H35N5O3, indicating the presence of five nitrogen atoms and three oxygen atoms within its structure.

PropertyValue
Molecular Weight513.65 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (octanol-water)Not available

This compound functions primarily as an angiotensin II receptor antagonist . By blocking the action of angiotensin II, it helps to lower blood pressure and reduce cardiovascular strain. This mechanism is akin to that of Valsartan, but the benzyl ester modification may enhance its pharmacokinetic properties.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antihypertensive Effects : Similar to Valsartan, this compound effectively reduces systolic and diastolic blood pressure in experimental models.
  • Cardioprotective Properties : It may provide protection against cardiac hypertrophy and remodeling in conditions like hypertension.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways associated with cardiovascular diseases.

Case Studies and Research Findings

  • Hypertensive Models : In a study involving hypertensive rats, administration of this compound resulted in significant reductions in blood pressure compared to untreated controls. The compound demonstrated a dose-dependent response, indicating its potential efficacy in clinical settings.
  • Cell Culture Studies : In vitro studies using cardiac myocytes showed that this compound could attenuate oxidative stress markers, suggesting a protective role against cellular damage induced by high angiotensin II levels.
  • Comparative Studies : A comparative analysis between this compound and standard ARBs revealed that while both classes exhibited similar antihypertensive effects, the ester derivative displayed enhanced bioavailability and prolonged action in vivo.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntihypertensiveSignificant BP reduction
CardioprotectiveReduced cardiac hypertrophy
Anti-inflammatoryInhibition of inflammatory markers

Properties

Molecular Formula

C31H35N5O4

Molecular Weight

541.6 g/mol

IUPAC Name

benzyl 2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate

InChI

InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35)

InChI Key

SBTQJNOSFHANBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O

Origin of Product

United States

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